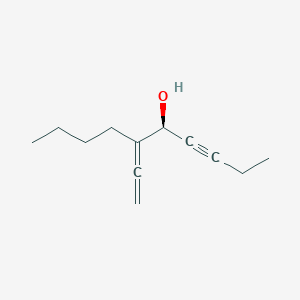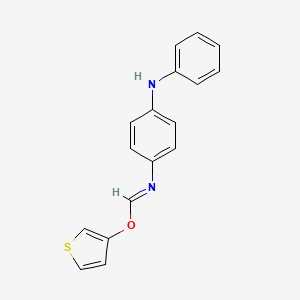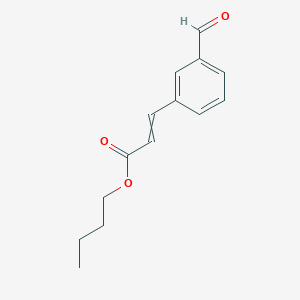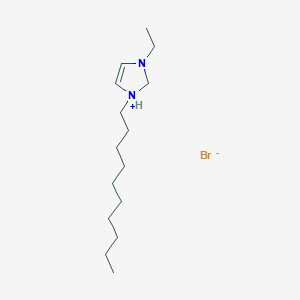
2-(Bromomethyl)-2'-methyl-4,4'-bipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine typically involves the bromination of a methyl-substituted bipyrimidine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of the reactants in a pipeline, followed by bromination under controlled temperature and illumination .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl-substituted bipyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities or the inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but with a single pyridine ring.
2-(Bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
2-Bromo-2-methylpropane: A simpler compound with a bromomethyl group attached to a propane backbone.
Uniqueness
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is unique due to its bipyrimidine core, which provides additional sites for functionalization and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
825613-92-1 |
|---|---|
Molekularformel |
C10H9BrN4 |
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-(2-methylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H9BrN4/c1-7-12-4-2-8(14-7)9-3-5-13-10(6-11)15-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FUVLARZWZABPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)C2=NC(=NC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)



![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)


![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
